

# Beta-Peltatin: A Lignan Precursor Poised for Drug Discovery

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## Compound of Interest

Compound Name: *beta-Peltatin*

Cat. No.: B125547

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Beta-peltatin**, a naturally occurring aryltetralin lignan, has emerged as a significant precursor molecule in the quest for novel therapeutics, particularly in the realm of oncology. Functionally related to the well-known antineoplastic agent podophyllotoxin, **beta-peltatin** distinguishes itself with a potentially more favorable toxicity profile, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of **beta-peltatin**, including its chemical properties, biological activities, and methodologies for its study, aimed at researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Beta-peltatin** is an organic heterotetracyclic compound with the molecular formula C<sub>22</sub>H<sub>22</sub>O<sub>8</sub> and a molecular weight of 414.4 g/mol. [1] Its IUPAC name is (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one. [1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H22O8	<a href="#">[1]</a>
Molecular Weight	414.4 g/mol	<a href="#">[1]</a>
CAS Number	518-29-6	<a href="#">[1]</a>
Appearance	Powder	<a href="#">[5]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	<a href="#">[5]</a>
Storage	Desiccate at -20°C	<a href="#">[5]</a>

## Biological Activity and Therapeutic Potential

**Beta-peltatin** exhibits potent antimitotic and antineoplastic activities.[\[5\]](#) Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[\[6\]](#)

## Cytotoxicity Data

**Beta-peltatin** has demonstrated significant cytotoxicity against a variety of cancer cell lines, with particularly remarkable potency in pancreatic cancer models.

Cell Line	Cancer Type	IC50 (nM)	Incubation Time	Reference
MIA PaCa-2	Pancreatic Cancer	2.09 ± 0.72	72 h	<a href="#">[2]</a>
BxPC-3	Pancreatic Cancer	1.49 ± 0.37	72 h	<a href="#">[2]</a>

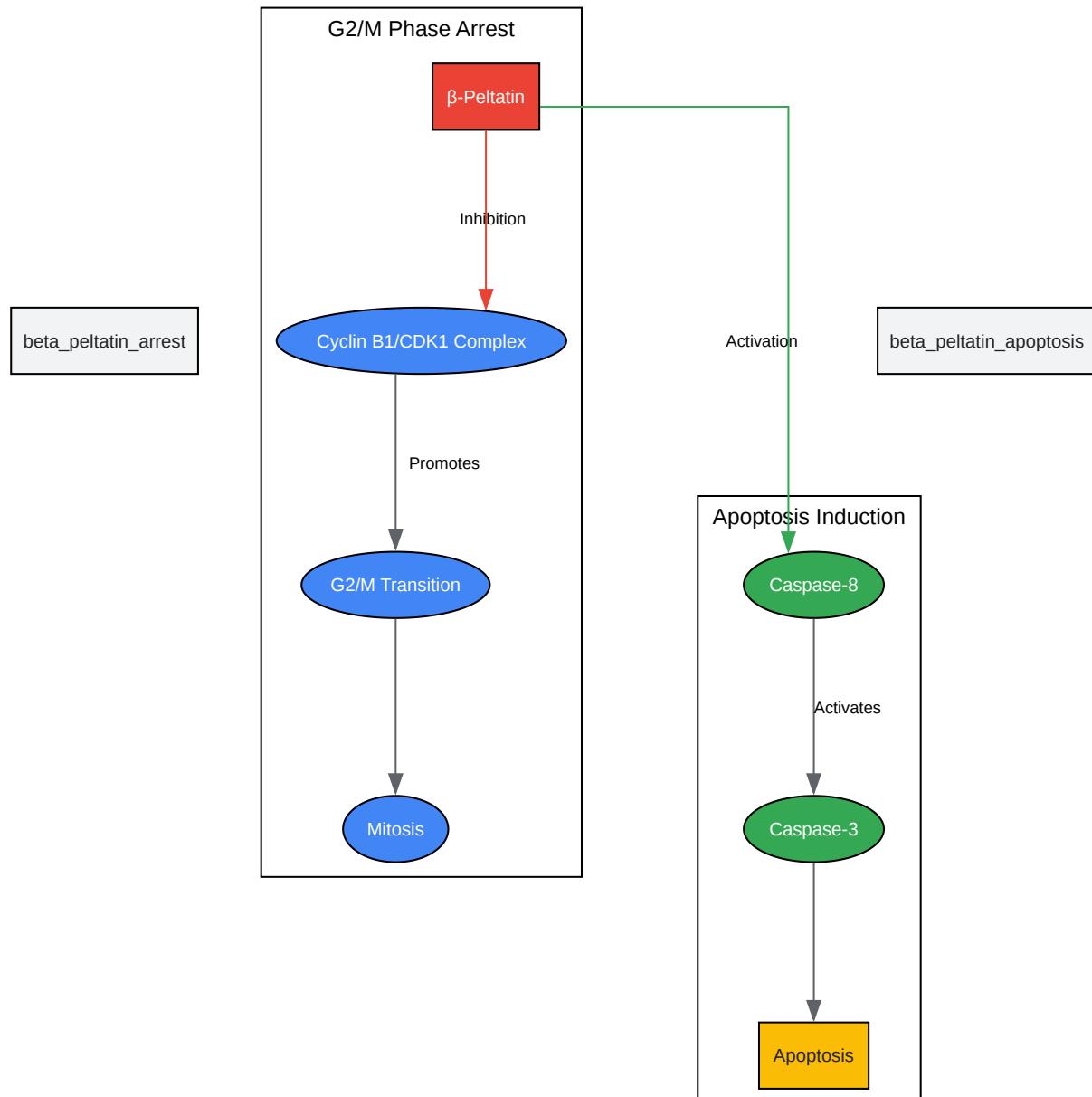
This table will be expanded as more quantitative data from a wider range of cancer cell lines is gathered.

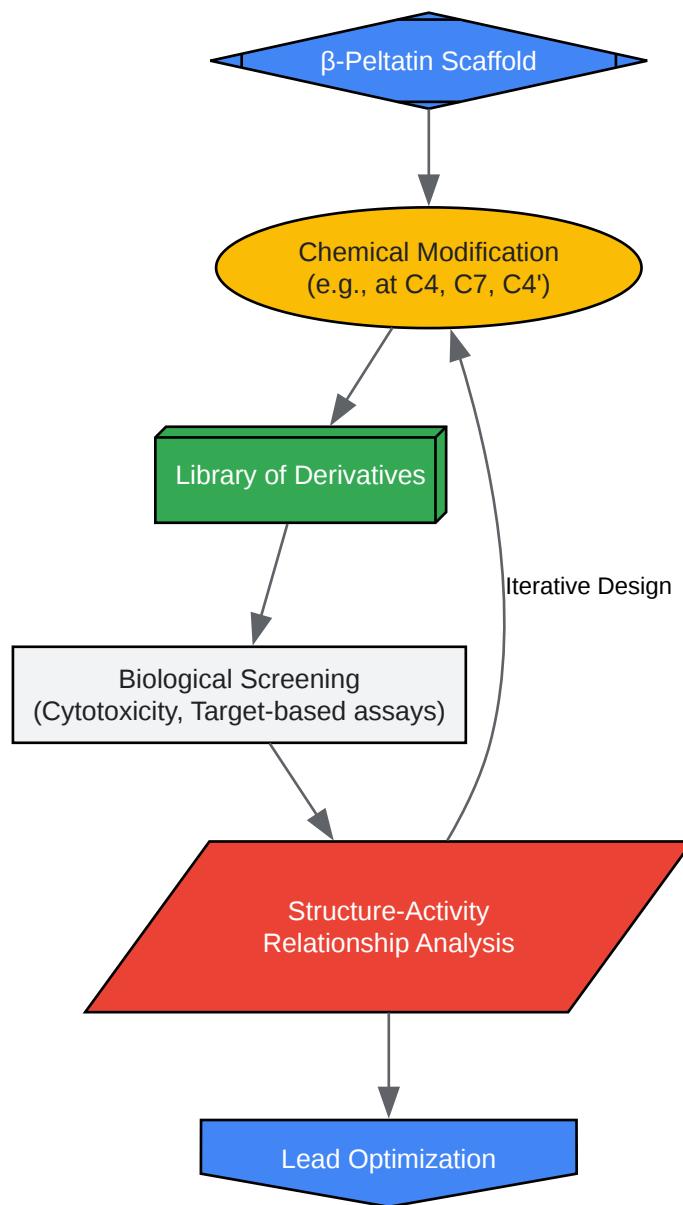
## In Vivo Efficacy

In a subcutaneously-xenografted BxPC-3 human pancreatic cancer model in nude mice, intraperitoneal administration of **beta-peltatin** at a dose of 15 mg/kg once weekly significantly suppressed tumor growth.<sup>[6]</sup> Notably, **beta-peltatin** demonstrated a stronger anti-pancreatic cancer effect and lower toxicity in mice compared to its isomer, podophyllotoxin.<sup>[6]</sup>

## Signaling Pathways

**Beta-peltatin** exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The induction of G2/M arrest is a critical event, followed by the activation of apoptotic cascades.





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## References

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